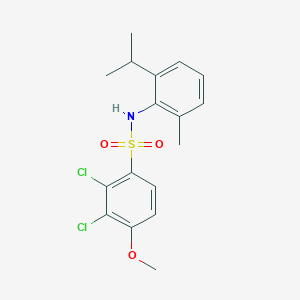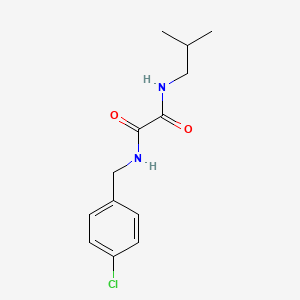![molecular formula C14H22N2O4S B4729212 N-(2-methoxyethyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4729212.png)
N-(2-methoxyethyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide
Descripción general
Descripción
N-(2-methoxyethyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It is commonly referred to as MMB or MMB-2201.
Mecanismo De Acción
MMB acts as a cannabinoid receptor agonist, specifically targeting the CB1 and CB2 receptors. This results in the activation of various signaling pathways, leading to the physiological effects of MMB.
Biochemical and Physiological Effects:
The activation of CB1 and CB2 receptors by MMB results in various physiological effects, including pain relief, reduced inflammation, and increased appetite. MMB has also been shown to have anxiolytic effects, reducing anxiety in animal models. In cancer studies, MMB has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMB in lab experiments is its potency and selectivity for cannabinoid receptors. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine appropriate dosages for in vivo studies.
Direcciones Futuras
There are several potential future directions for research on MMB. One area of interest is its potential as a treatment for pain and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of MMB and its pharmacokinetics and pharmacodynamics. There is also potential for the development of MMB derivatives with improved potency and selectivity for cannabinoid receptors.
Aplicaciones Científicas De Investigación
MMB has been used in several scientific studies to investigate its potential therapeutic applications. It has been shown to have cannabinoid receptor agonist activity, which suggests that it may have potential as a treatment for pain, anxiety, and other conditions. MMB has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-(N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-13(14(17)15-10-11-20-2)16(21(3,18)19)12-8-6-5-7-9-12/h5-9,13H,4,10-11H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJSFCYFJHDSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N(C1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}benzoic acid](/img/structure/B4729134.png)
![N-(5-isoquinolinylmethyl)-N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4729139.png)
![{[2-({4-[(benzylamino)sulfonyl]phenyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B4729147.png)
![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-hexylacetamide](/img/structure/B4729153.png)
![isopropyl 5-(aminocarbonyl)-2-[(1-azepanylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4729155.png)

![N~1~-[1-(4-pyridinyl)ethylidene]-1H-tetrazole-1,5-diamine](/img/structure/B4729173.png)


![N-[4-(difluoromethoxy)phenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4729194.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4729196.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B4729227.png)